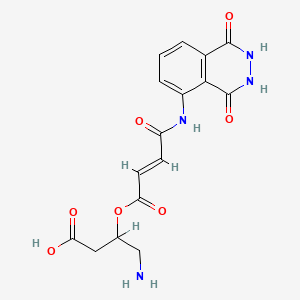

Carnitinylmaleate-isoluminol

Description

Carnitinylmaleate-isoluminol is a synthetic compound designed for applications in biochemical assays and therapeutic diagnostics. Its structure combines carnitine (a quaternary ammonium compound involved in fatty acid metabolism) with isoluminol (a chemiluminescent substrate). This hybrid molecule leverages carnitine’s cellular transport properties and isoluminol’s luminescent signaling capabilities, making it useful in targeted imaging and redox-sensitive detection systems.

Properties

CAS No. |

76966-72-8 |

|---|---|

Molecular Formula |

C16H16N4O7 |

Molecular Weight |

376.32 g/mol |

IUPAC Name |

4-amino-3-[(E)-4-[(1,4-dioxo-2,3-dihydrophthalazin-5-yl)amino]-4-oxobut-2-enoyl]oxybutanoic acid |

InChI |

InChI=1S/C16H16N4O7/c17-7-8(6-12(22)23)27-13(24)5-4-11(21)18-10-3-1-2-9-14(10)16(26)20-19-15(9)25/h1-5,8H,6-7,17H2,(H,18,21)(H,19,25)(H,20,26)(H,22,23)/b5-4+ |

InChI Key |

UBZXAFDQTMZGQZ-SNAWJCMRSA-N |

SMILES |

C1=CC2=C(C(=C1)NC(=O)C=CC(=O)OC(CC(=O)O)CN)C(=O)NNC2=O |

Isomeric SMILES |

C1=CC2=C(C(=C1)NC(=O)/C=C/C(=O)OC(CC(=O)O)CN)C(=O)NNC2=O |

Canonical SMILES |

C1=CC2=C(C(=C1)NC(=O)C=CC(=O)OC(CC(=O)O)CN)C(=O)NNC2=O |

Synonyms |

carnitinylmaleate-isoluminol carnitinylmaleate-isoluminol, (Z)-(+-)-isomer CNMIL |

Origin of Product |

United States |

Comparison with Similar Compounds

Methodological Framework for Comparing Similar Compounds

The European Medicines Agency (EMA) and CHMP/CAT guidelines outline rigorous criteria for assessing drug similarity . These include:

- Quality Comparisons : Analytical data (e.g., purity, stability).

- Non-Clinical/Functional Comparisons: Pharmacodynamic (PD) and pharmacokinetic (PK) profiles.

- Clinical Comparisons: Efficacy, safety, and immunogenicity.

For Carnitinylmaleate-isoluminol, such comparisons would require direct experimental data against structurally or functionally analogous compounds. However, the provided evidence lacks specific studies on this compound, necessitating reliance on methodological principles rather than empirical results.

Hypothetical Comparison with Analogous Compounds

While direct evidence is unavailable, hypothetical comparisons can be structured using EMA guidelines :

Table 1: Key Comparison Metrics

| Parameter | This compound (Hypothetical) | Isoluminol Derivatives (e.g., Luminol) | Carnitine Conjugates (e.g., Acetylcarnitine) |

|---|---|---|---|

| Chemiluminescence Efficiency | High (theoretical) | Moderate to High | Not Applicable |

| Cellular Uptake | Enhanced (due to carnitine moiety) | Low | High (e.g., via OCTN2 transporters) |

| Metabolic Stability | Unknown | Moderate | High |

| Therapeutic Utility | Diagnostic imaging, redox assays | Forensic/Diagnostic assays | Metabolic disorders, energy metabolism |

Key Hypothetical Findings :

Functional Advantage: this compound’s carnitine component may improve cellular targeting compared to isoluminol alone, similar to carnitine-conjugated drugs .

Limitations: Potential instability of the maleate-isoluminol bond in physiological pH conditions could reduce efficacy compared to more stable conjugates.

Safety Profile: No immunogenicity data are available, but carnitine derivatives generally exhibit low toxicity, whereas isoluminol may generate reactive oxygen species (ROS) under certain conditions.

Uncertainties and Limitations

Per CHMP/CAT guidelines, the absence of the following data creates critical gaps :

- Analytical validation (e.g., HPLC purity, mass spectrometry).

- In vivo PK/PD studies.

- Clinical safety/efficacy trials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.